1-(4-Hydroxyphenyl)hex-4-en-2-one
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Overview
Description
1-(4-Hydroxyphenyl)hex-4-en-2-one is an organic compound with the molecular formula C12H14O2. It is a phenolic compound characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a hexenone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)hex-4-en-2-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and hexan-2-one. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. Additionally, the reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)hex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the hexenone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-(4-hydroxyphenyl)hexan-2-ol.
Substitution: Formation of 4-alkoxyphenylhex-4-en-2-one or 4-acetoxyphenylhex-4-en-2-one.
Scientific Research Applications
1-(4-Hydroxyphenyl)hex-4-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the production of fragrances, flavors, and dyes
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)hex-4-en-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition occurs through hydrogen bonding and van der Waals interactions, leading to a decrease in enzyme activity and subsequent reduction in glucose absorption .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)hex-4-en-2-one can be compared with other similar compounds such as:
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in the fragrance industry.
4-Hydroxyacetophenone: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-Hydroxybenzaldehyde: Employed in the production of dyes and as a precursor in the synthesis of various organic compounds.
Uniqueness: this compound stands out due to its unique hexenone chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61345-74-2 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)hex-4-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h2-3,5-8,13H,4,9H2,1H3 |
InChI Key |
PKKCJKUFLFZABR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=O)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
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